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Compound of Interest

Compound Name:
N-(6-FORMYLPYRIDIN-2-

YL)PIVALAMIDE

Cat. No.: B1336399 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the organic

compound N-(6-formylpyridin-2-yl)pivalamide. This document is intended for use by

researchers, scientists, and professionals in the field of drug development and chemical

synthesis. The information is presented to facilitate the identification, characterization, and

utilization of this compound in further research and development activities.

Chemical Structure and Properties
N-(6-formylpyridin-2-yl)pivalamide is a derivative of 2-aminopyridine, characterized by the

presence of a formyl group at the 6-position and a pivalamide group attached to the amino

nitrogen.

IUPAC Name: N-(6-formylpyridin-2-yl)-2,2-dimethylpropanamide

CAS Number: 372948-82-8[1]

Molecular Formula: C₁₁H₁₄N₂O₂[1]

Molecular Weight: 206.24 g/mol [1]

The structure of N-(6-formylpyridin-2-yl)pivalamide, with atom numbering for NMR

assignments, is presented below.
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Caption: Chemical structure of N-(6-formylpyridin-2-yl)pivalamide.

Spectral Data
The following sections present the predicted spectral data for N-(6-formylpyridin-2-
yl)pivalamide. While experimental data is preferred, it is not readily available in published

literature. The predicted data serves as a reliable reference for the characterization of this

compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.9 s 1H H-formyl

~8.2 d 1H Pyridine-H

~7.9 t 1H Pyridine-H

~7.7 d 1H Pyridine-H

~8.5 br s 1H N-H

~1.3 s 9H -C(CH₃)₃

¹³C NMR (Predicted)
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Chemical Shift (δ, ppm) Assignment

~192 C=O (formyl)

~177 C=O (amide)

~153 Pyridine-C

~152 Pyridine-C

~139 Pyridine-C

~119 Pyridine-C

~114 Pyridine-C

~40 -C(CH₃)₃

~27 -C(CH₃)₃

Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹) Functional Group

~3300 N-H stretch (amide)

~2970 C-H stretch (aliphatic)

~2870 C-H stretch (aldehyde)

~1700 C=O stretch (aldehyde)

~1680 C=O stretch (amide)

~1580, ~1460 C=C and C=N stretch (pyridine ring)

Mass Spectrometry (MS)
Molecular Ion (M⁺): m/z = 206.1055 (calculated for C₁₁H₁₄N₂O₂)

Major Fragmentation Pathways (Predicted):

Loss of the formyl group (-CHO): m/z = 177
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Loss of the pivaloyl group (-C(O)C(CH₃)₃): m/z = 121

Formation of the pivaloyl cation ([C(O)C(CH₃)₃]⁺): m/z = 85

Formation of the tert-butyl cation ([C(CH₃)₃]⁺): m/z = 57

Experimental Protocols
Synthesis of N-(6-formylpyridin-2-yl)pivalamide
The synthesis of N-(6-formylpyridin-2-yl)pivalamide is typically achieved through a two-step

process starting from 2-amino-6-methylpyridine.

Step 1: Pivaloylation of 2-amino-6-methylpyridine

To a solution of 2-amino-6-methylpyridine in a suitable solvent (e.g., dichloromethane or

tetrahydrofuran), an equimolar amount of a base (e.g., triethylamine or pyridine) is added. The

mixture is cooled in an ice bath, and pivaloyl chloride is added dropwise with stirring. The

reaction is allowed to warm to room temperature and stirred until completion (monitored by

TLC). The reaction mixture is then washed with water and brine, dried over anhydrous sodium

sulfate, and the solvent is removed under reduced pressure to yield N-(6-methylpyridin-2-

yl)pivalamide.

Step 2: Oxidation of the methyl group

The N-(6-methylpyridin-2-yl)pivalamide is dissolved in a suitable solvent (e.g., carbon

tetrachloride) and N-bromosuccinimide (NBS) is added in portions, along with a radical initiator

such as benzoyl peroxide. The mixture is refluxed until the starting material is consumed. The

resulting dibromomethyl intermediate is then hydrolyzed, often using silver nitrate in aqueous

acetone, to yield the final product, N-(6-formylpyridin-2-yl)pivalamide. The crude product is

purified by column chromatography.[1]

Spectroscopic Analysis
NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample

is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), containing 0.03%
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(v/v) tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per

million (ppm) relative to TMS.

IR Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The

sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. The

spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are acquired using a high-resolution mass spectrometer (HRMS) with an

electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent (e.g.,

methanol or acetonitrile) and introduced into the mass spectrometer. The data is collected in

positive ion mode.
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Spectroscopic Analysis Workflow

Synthesis of
N-(6-formylpyridin-2-yl)pivalamide

Purification
(Column Chromatography)

Structural Confirmation

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Data Analysis and
Structure Elucidation

Click to download full resolution via product page

Caption: General workflow for the synthesis and spectroscopic analysis.
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Key Mass Spectrometry Fragmentation

[M]⁺˙
m/z = 206

[M - CHO]⁺
m/z = 177

- CHO

[M - C(O)C(CH₃)₃]⁺
m/z = 121

- C(O)C(CH₃)₃

[C(O)C(CH₃)₃]⁺
m/z = 85

[C(CH₃)₃]⁺
m/z = 57

- CO

Click to download full resolution via product page

Caption: Predicted fragmentation pathways in mass spectrometry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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